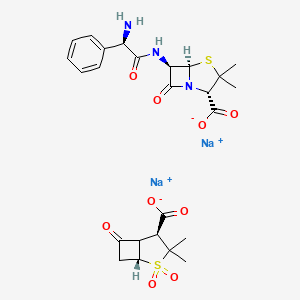

Ampicillin/sulbactam

Description

Properties

CAS No. |

117060-71-6 |

|---|---|

Molecular Formula |

C24H30N4Na2O9S2 |

Molecular Weight |

628.6 g/mol |

IUPAC Name |

disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |

InChI Key |

MWBFWOYZSJLWIO-UBWQYZJSSA-N |

SMILES |

CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Assault on Bacterial Defenses: A Technical Guide to the Mechanism of Action of Ampicillin/Sulbactam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the synergistic mechanism of action of the ampicillin (B1664943)/sulbactam (B1307) combination, focusing on its impact on the bacterial cell wall. This combination leverages a two-pronged strategy: the direct inhibition of cell wall synthesis by ampicillin and the neutralization of a key bacterial resistance mechanism by sulbactam. This document provides a detailed overview of the underlying biochemical pathways, quantitative efficacy data, and standardized experimental protocols for in vitro assessment.

Core Principles of the Ampicillin/Sulbactam Combination

Ampicillin, a β-lactam antibiotic, serves as the primary bactericidal agent.[1][2] Its efficacy, however, is often compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1][2] Sulbactam, a β-lactamase inhibitor, is co-administered to protect ampicillin from this enzymatic degradation.[3][4][5] This combination restores and expands the spectrum of ampicillin's activity against many resistant bacterial strains.[3][4]

The Target: Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis.[2] This resilience is primarily due to a unique heteropolymer, peptidoglycan (also known as murein).[2] The synthesis of peptidoglycan is a complex, multi-step process that is an ideal target for antimicrobial agents due to its absence in eukaryotic cells.

The biosynthesis of peptidoglycan can be broadly divided into three stages:

-

Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.[6][7][8]

-

Membrane-Associated Stage: The precursors are linked to a lipid carrier, bactoprenol, and transported across the cell membrane.[6][9]

-

Periplasmic Stage: The peptidoglycan monomers are incorporated into the existing cell wall. This involves two key enzymatic reactions:

-

Transglycosylation: The formation of linear glycan chains by linking the disaccharide units.

-

Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the peptidoglycan mesh with its characteristic strength and rigidity.[2]

-

Below is a diagram illustrating the key stages of peptidoglycan biosynthesis.

Caption: Simplified pathway of bacterial peptidoglycan biosynthesis.

Mechanism of Action: A Synergistic Approach

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin exerts its bactericidal effect by targeting the final step of peptidoglycan synthesis – transpeptidation.[1][2] It achieves this by acting as a suicide inhibitor of Penicillin-Binding Proteins (PBPs), which are the bacterial enzymes responsible for this cross-linking process.[1][2][5]

The mechanism of ampicillin's action can be summarized as follows:

-

Structural Mimicry: The β-lactam ring of ampicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.

-

Covalent Bonding: Ampicillin binds to the active site of PBPs, and the strained β-lactam ring is cleaved, forming a stable, covalent acyl-enzyme intermediate.[10]

-

Enzyme Inactivation: This covalent bond effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction.

-

Cell Wall Destabilization: The inhibition of cross-linking leads to the formation of a weakened and defective cell wall.

-

Bacteriolysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[2]

The following diagram illustrates the inhibitory action of ampicillin on PBPs.

Caption: Mechanism of ampicillin's inhibition of PBP.

Sulbactam: The Shield Against Resistance

Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.

Sulbactam is a "suicide inhibitor" that protects ampicillin from this degradation.[11][12] Its mechanism involves:

-

β-Lactamase Binding: Sulbactam, also possessing a β-lactam ring, binds to the active site of the β-lactamase enzyme.[13][14]

-

Irreversible Inhibition: It forms a stable, irreversible covalent bond with the enzyme.[13][15][16] This effectively inactivates the β-lactamase, preventing it from hydrolyzing ampicillin.

The diagram below depicts the protective action of sulbactam.

Caption: Sulbactam's inhibition of β-lactamase.

Quantitative Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. Below is a summary of representative MIC values for a range of clinically relevant bacteria.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (β-lactamase positive) | 1/0.5 | 2/1 |

| Haemophilus influenzae (β-lactamase positive) | 1/0.5 | 2/1 |

| Escherichia coli | 8/4 | >32/16 |

| Klebsiella pneumoniae | 8/4 | 32/16 |

| Proteus mirabilis | 4/2 | 8/4 |

| Bacteroides fragilis group | 2/1 | 16/8 |

| Acinetobacter baumannii | 4/2 | 16/8 |

Note: MIC values are presented as ampicillin concentration/sulbactam concentration. Data compiled from multiple sources and may vary based on geographic location and specific strain characteristics.

Kinetic Parameters of Sulbactam Inhibition

The inhibitory potential of sulbactam against different classes of β-lactamases varies. The following table summarizes key kinetic parameters for the interaction of sulbactam with several common β-lactamases.[17][18][19][20]

| β-Lactamase | Ambler Class | k_inact/K_i (M⁻¹s⁻¹) | Turnover Number |

| TEM-1 | A | 1,100 | 14,000 |

| SHV-5 | A | 129,000 | 2,100 |

| CTX-M-15 | A | - | 70 |

| P. aeruginosa AmpC | C | 1.8 | 33 |

| E. cloacae P99 | C | 0.8 | 9 |

| OXA-10 | D | 1.2 | 3,900 |

| OXA-23 | D | - | >100,000 |

| OXA-24 | D | 0.4 | >100,000 |

k_inact/K_i: Second-order rate constant of inactivation, a measure of inhibitory efficiency. Turnover Number: The number of sulbactam molecules hydrolyzed per molecule of enzyme before inactivation.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.

Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. A 2:1 ratio of ampicillin to sulbactam is commonly used.[21][22]

-

Preparation of Microdilution Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate. Create serial twofold dilutions of the this compound solution across the wells.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Workflow for Kirby-Bauer Disk Diffusion:

Caption: Workflow for Kirby-Bauer disk diffusion testing.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plate: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[23]

-

Application of Antibiotic Disks: Aseptically apply this compound disks (typically containing 10 µg of ampicillin and 10 µg of sulbactam) onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the breakpoints established by the CLSI.

Conclusion

The combination of ampicillin and sulbactam exemplifies a successful strategy to overcome bacterial resistance. By understanding the intricate mechanisms of bacterial cell wall synthesis and the enzymatic defenses employed by resistant pathogens, this dual-action therapeutic effectively neutralizes β-lactamases and allows ampicillin to exert its bactericidal effects on the PBPs. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.

References

- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pathnostics.com [pathnostics.com]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Sulbactam - Wikipedia [en.wikipedia.org]

- 12. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. homework.study.com [homework.study.com]

- 14. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]

- 15. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hardydiagnostics.com [hardydiagnostics.com]

The Synergistic Alliance: A Technical History of the Ampicillin/Sulbactam Combination

A comprehensive guide for researchers and drug development professionals on the discovery, mechanism, and foundational experimental evaluation of the ampicillin (B1664943)/sulbactam (B1307) combination, a pioneering beta-lactam/beta-lactamase inhibitor therapy.

Introduction: Overcoming the Resistance Barrier

The advent of ampicillin in 1961 was a landmark in antibacterial therapy. Developed by Beecham Research Laboratories, it was one of the first semi-synthetic penicillins with a broader spectrum of activity than penicillin G, demonstrating efficacy against many Gram-negative bacteria in addition to Gram-positive organisms.[1] However, the widespread use of ampicillin and other β-lactam antibiotics was soon met with the emergence of bacterial resistance, primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. This growing threat necessitated a novel strategy to protect these vital therapeutic agents. The solution came in the form of β-lactamase inhibitors, compounds designed to neutralize these bacterial defense enzymes. Sulbactam, a penicillanic acid sulfone, emerged as a potent inhibitor, and its combination with ampicillin marked a significant advancement in the fight against resistant bacterial infections. This technical guide delves into the history, mechanism of action, and pivotal experimental data that underpin the development and success of the ampicillin/sulbactam combination.

The Genesis of a Combination: A Historical Timeline

The development of the this compound combination was a multi-year endeavor built upon foundational discoveries in antibiotic chemistry and microbiology.

-

1961: Ampicillin is introduced into clinical practice, offering a broader spectrum of activity than previous penicillins.[1]

-

Late 1970s: The concept of combining a β-lactam antibiotic with a β-lactamase inhibitor gains traction as a promising strategy to combat resistance.

-

Early 1980s: Preclinical studies on the combination of ampicillin with sulbactam demonstrate its efficacy in protecting ampicillin from degradation by a wide range of β-lactamases.

-

1986: The intravenous formulation of this compound is approved for medical use, marketed under the brand name Unasyn in the United States.[2]

Mechanism of Action: A Two-Pronged Attack

The efficacy of the this compound combination lies in the distinct yet complementary roles of its two components.

3.1. Ampicillin: The Bactericidal Agent

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

3.2. Sulbactam: The Protective Inhibitor

Sulbactam is a mechanism-based, irreversible inhibitor of many clinically significant plasmid-mediated and some chromosomal β-lactamases. Structurally similar to penicillin, it acts as a "suicide" inhibitor. It binds to the active site of the β-lactamase enzyme, and the subsequent chemical rearrangement forms a stable, inactive acyl-enzyme intermediate, effectively preventing the enzyme from destroying ampicillin.[3]

References

- 1. Sulbactam/ampicillin: in vitro spectrum, potency, and activity in models of acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Ampicillin/Sulbactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin (B1664943)/sulbactam (B1307) is a widely utilized parenteral antibiotic combination comprising ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] This combination extends the antimicrobial spectrum of ampicillin to include many bacteria that have developed resistance through the production of β-lactamase enzymes. This technical guide provides a comprehensive overview of the core chemical and physical properties of ampicillin and sulbactam, their combined formulation, mechanisms of action, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of ampicillin and sulbactam, both individually and as their commonly used sodium salts, are crucial for formulation development, stability studies, and understanding their behavior in biological systems.

Table 1: Chemical Properties of Ampicillin and Sulbactam

| Property | Ampicillin | Ampicillin Sodium | Sulbactam | Sulbactam Sodium |

| Chemical Formula | C₁₆H₁₉N₃O₄S[2] | C₁₆H₁₈N₃NaO₄S[2] | C₈H₁₁NO₅S[1] | C₈H₁₀NNaO₅S[3] |

| Molecular Weight ( g/mol ) | 349.4[4] | 371.39[2] | 233.24[1] | 255.22[3] |

| CAS Number | 69-53-4[5] | 69-52-3[2] | 68373-14-8[6] | 69388-84-7[3] |

Table 2: Physical Properties of Ampicillin and Sulbactam

| Property | Ampicillin | Ampicillin Sodium | Sulbactam | Sulbactam Sodium |

| Appearance | White crystalline powder[7] | White to off-white crystalline powder[8] | White crystalline solid[6] | White or off-white crystalline powder[6] |

| Melting Point (°C) | 199-202 (decomposes)[7] | 215 (decomposes)[9] | 148-151[1] | >244 (decomposes)[10] |

| pKa | 2.5 (-COOH), 7.3 (-NH₂) at 25°C[2] | 2.5 (-COOH), 7.3 (-NH₂) at 25°C[2] | 2.62 (Predicted)[6] | Not available |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol (B145695) and acetone. Soluble in dilute acids and bases.[7] | Freely soluble in water.[8] | Soluble in water, DMSO, ethanol, methanol.[11] | Soluble in water.[6] |

| pH of Solution | 3.5-5.5 (0.25% aqueous solution for trihydrate form)[12] | 8.0-10.0 (for reconstituted injection)[8] | Not available | 8.0-10.0 (for reconstituted injection with ampicillin sodium)[8] |

| Stability | Powders are stable at room temperature. Stability in solution is pH and temperature-dependent.[13] Trihydrate forms show greater stability than anhydrous forms in suspension.[14] | Solutions are stable for varying periods depending on the diluent and storage conditions.[15] | Stable in aqueous solution, considered more stable than clavulanic acid.[3] | Stable in reconstituted solutions for injection. |

Mechanism of Action

The synergistic effect of ampicillin/sulbactam is a classic example of overcoming antibiotic resistance. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects ampicillin from degradation by bacterial enzymes.

-

Ampicillin: As a β-lactam antibiotic, ampicillin targets and binds to penicillin-binding proteins (PBPs). These proteins are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, ampicillin disrupts cell wall formation, leading to cell lysis and bacterial death.[16]

-

Sulbactam: Sulbactam is a β-lactamase inhibitor. Many bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of antibiotics like ampicillin, rendering them inactive. Sulbactam itself possesses a β-lactam ring and acts as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamases, inactivating them and thereby protecting ampicillin from destruction.[3] This allows ampicillin to effectively reach its PBP targets in resistant bacteria. While sulbactam has weak intrinsic antibacterial activity, its primary role is as a protector for ampicillin.[3]

Caption: Mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profiles of ampicillin and sulbactam are very similar, which is advantageous for a combination product, ensuring that both components are present at the site of infection in appropriate concentrations.

Table 3: Key Pharmacokinetic Parameters of Intravenous this compound in Adults

| Parameter | Ampicillin | Sulbactam | Reference |

| Half-life (t½) | ~1 hour | ~1 hour | [17] |

| Volume of Distribution (Vd) | 11.78 - 19.12 L | 13.89 - 16.77 L | [18] |

| Clearance (CL) | 5.58 - 11.03 L/h | 4.79 - 10.50 L/h | [18] |

| Protein Binding | 15-25% | ~38% | [18] |

| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) | [17] |

Note: Values can vary based on patient factors such as age and renal function.[18][19]

The primary pharmacodynamic index associated with the efficacy of β-lactam antibiotics is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). For this compound, a target of 50% fT > MIC is often considered for achieving clinical efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound. Below are methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for determining the concentration of ampicillin and sulbactam in pharmaceutical formulations and biological fluids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the exact ratio optimized for separation. The pH of the buffer is a critical parameter.

-

Detection: UV detection at a wavelength where both ampicillin and sulbactam have adequate absorbance (typically in the range of 220-230 nm).

-

Sample Preparation:

-

For pharmaceutical preparations: The powder for injection is accurately weighed, dissolved in a suitable diluent (e.g., water or mobile phase), and diluted to a known concentration within the linear range of the assay.

-

For biological samples (e.g., plasma): A protein precipitation step is typically required (e.g., using acetonitrile or trichloroacetic acid), followed by centrifugation. The supernatant is then injected into the HPLC system.

-

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of certified reference standards of ampicillin and sulbactam. The concentration of the unknown samples is then determined from this curve.

Caption: General workflow for HPLC analysis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

-

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), and stock solutions of this compound.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in CAMHB in the microtiter plate. A key aspect for this combination is maintaining a constant 2:1 ratio of ampicillin to sulbactam in all wells.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of ampicillin (in the presence of the fixed ratio of sulbactam) that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for formulation and analytical scientists, while the outlined mechanisms and protocols provide a deeper understanding for researchers in drug discovery and development. The successful combination of ampicillin's bactericidal activity with sulbactam's protective inhibition of β-lactamases continues to make this a valuable therapeutic agent in the fight against bacterial infections.

References

- 1. Sulbactam - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. toku-e.com [toku-e.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ampicillin | 69-53-4 [chemicalbook.com]

- 6. Sulbactam | 68373-14-8 [chemicalbook.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. fishersci.com [fishersci.com]

- 10. usbio.net [usbio.net]

- 11. Sulbactam - LKT Labs [lktlabs.com]

- 12. Ampicillin Trihydrate | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Stability of several brands of ampicillin and penicillin V potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 氨苄西林 anhydrous, 96.0-102.0% (anhydrous basis) | Sigma-Aldrich [sigmaaldrich.com]

- 17. Pharmacokinetics of sulbactam/ampicillin in humans after intravenous and intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Ampicillin/Sulbactam: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial combination ampicillin (B1664943)/sulbactam (B1307), focusing on its mechanism, spectrum of activity, resistance patterns, and testing methodologies relevant to gram-positive bacteria.

Mechanism of Action

Ampicillin/sulbactam is a combination antimicrobial agent consisting of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] The synergy between these two components extends the spectrum of ampicillin to include bacteria that have acquired resistance through the production of β-lactamase enzymes.[1]

Ampicillin's Role: Like other penicillin-class antibiotics, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[3]

Sulbactam's Role: Many bacteria develop resistance to ampicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][2] Sulbactam is a structural analogue of penicillin that acts as an irreversible inhibitor of many of these enzymes.[4] By binding to and inactivating β-lactamases, sulbactam protects ampicillin from degradation, allowing it to effectively reach its PBP targets.[2][5]

In Vitro Spectrum of Activity

The combination of ampicillin with sulbactam restores activity against β-lactamase-producing strains of susceptible organisms. Its effectiveness against gram-positive bacteria is primarily focused on staphylococci and streptococci, although utility against enterococci is limited to non-β-lactamase-producing strains.

Staphylococcus Species

This compound is effective against β-lactamase-producing strains of Staphylococcus aureus (MSSA) and coagulase-negative staphylococci like Staphylococcus epidermidis.[2][4] However, it is not active against methicillin-resistant staphylococci (MRSA), as their resistance mechanism involves the alteration of PBPs (specifically PBP-2a), which ampicillin cannot effectively inhibit.[6][7]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |

| Staphylococcus aureus (MSSA) | ≤1[8] | 1[8] | 93.9%[9] | Effective against β-lactamase producing strains.[2] |

| Staphylococcus aureus (MRSA) | >8 | >8 | 56.6% (variable)[9] | Generally considered resistant due to PBP alteration.[6] |

| Staphylococcus epidermidis | - | - | - | Active against β-lactamase producing strains.[2][4] |

MIC values are for the ampicillin component with a fixed ratio of sulbactam. Susceptibility can vary by region and testing methodology.

Streptococcus Species

This compound generally demonstrates good activity against various streptococcal species, including Streptococcus pneumoniae and Streptococcus pyogenes.[2] For most streptococci, β-lactamase production is not a primary resistance mechanism, and their susceptibility to this compound is often similar to that of ampicillin alone.[10] Resistance, when it occurs, is typically due to PBP modifications.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |

| Streptococcus pneumoniae | - | 2[8] | High | Penicillin susceptibility breakpoints can be complex.[11][12] |

| Streptococcus pyogenes | - | - | High | Generally susceptible to ampicillin.[2] |

| Viridans Group Streptococci | - | - | High | Generally susceptible to ampicillin.[2] |

Enterococcus Species

The activity of this compound against enterococci is largely equivalent to that of ampicillin alone.[13] This is because the primary resistance mechanism in enterococci to β-lactams is PBP alteration, not β-lactamase production.[6] Therefore, sulbactam adds no significant benefit against ampicillin-resistant enterococci.[13] It is effective only against ampicillin-susceptible strains of Enterococcus faecalis.[4] Many strains of Enterococcus faecium are intrinsically resistant to ampicillin.[14]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |

| Enterococcus faecalis | 1-2 | 4-8[15] | 26.2% (highly variable)[16] | Active only if the strain is ampicillin-susceptible.[4][13] |

| Enterococcus faecium | >8 | >8 | Low | Often intrinsically resistant to ampicillin.[14] |

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to this compound can emerge through several mechanisms. Understanding these pathways is critical for predicting clinical efficacy and developing new therapeutic strategies.

-

β-Lactamase Production: This is the most common mechanism of acquired resistance to ampicillin. The enzyme hydrolyzes the antibiotic, preventing it from reaching its PBP target. Sulbactam is designed specifically to counteract this mechanism.[1]

-

Alteration of Penicillin-Binding Proteins (PBPs): This is the primary mechanism of resistance in MRSA (via the mecA gene encoding PBP-2a) and in many penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant enterococci.[6][17] The altered PBP has a low affinity for β-lactam antibiotics, including ampicillin, rendering the drug ineffective. Sulbactam does not overcome this type of resistance.[6]

-

Reduced Drug Permeability/Efflux: Gram-positive bacteria can also limit drug uptake by modifying their cell wall or actively pump the antibiotic out of the cell using efflux pumps, though this is a less common mechanism of resistance to β-lactams compared to PBP alteration.[17]

Experimental Protocols for Susceptibility Testing

Standardized protocols are essential for accurately determining the in vitro activity of this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[18][19][20]

Broth Microdilution Method

This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

-

Dilution Series: A series of two-fold dilutions of this compound is prepared in cation-adjusted Mueller-Hinton broth. For testing, ampicillin and sulbactam are typically combined in a fixed 2:1 ratio.[10]

-

Inoculation: Each well of a microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[21]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22]

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative result (Susceptible, Intermediate, or Resistant).

-

Plate Preparation: A sterile swab is dipped into a standardized bacterial inoculum (0.5 McFarland) and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.[23]

-

Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 10/10 µg) is applied to the agar surface.[24]

-

Incubation: Plates are inverted and incubated under the same conditions as the broth microdilution method.[21]

-

Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to established breakpoints from CLSI or EUCAST to determine the interpretive category.[23]

Conclusion

This compound remains a relevant agent for treating infections caused by β-lactamase-producing, gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus. Its broad spectrum also covers many streptococcal species effectively.[25] However, its utility is significantly limited against pathogens where resistance is mediated by alterations in penicillin-binding proteins, such as MRSA and many ampicillin-resistant enterococci. Accurate susceptibility testing, performed according to established protocols, is crucial for guiding appropriate clinical use and ensuring optimal patient outcomes. Continuous surveillance of MIC distributions and resistance patterns is essential for monitoring the long-term viability of this important combination antibiotic.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pathnostics.com [pathnostics.com]

- 4. drugs.com [drugs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound against enterococci determined by the time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 19. nicd.ac.za [nicd.ac.za]

- 20. goums.ac.ir [goums.ac.ir]

- 21. nicd.ac.za [nicd.ac.za]

- 22. Antibacterial activity of the sulbactam-ampicillin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chainnetwork.org [chainnetwork.org]

- 24. slh.wisc.edu [slh.wisc.edu]

- 25. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampicillin/Sulbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin (B1664943)/sulbactam (B1307) is a combination antibiotic composed of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] This formulation is designed to extend the antibacterial spectrum of ampicillin to include bacteria that produce β-lactamase enzymes, a primary mechanism of resistance to many penicillin-class antibiotics.[2][3] Sulbactam's inhibition of these enzymes restores ampicillin's ability to interfere with bacterial cell wall synthesis, rendering the combination effective against a broader range of pathogens.[2][4] This guide provides an in-depth technical overview of the activity of ampicillin/sulbactam against clinically relevant gram-negative bacteria, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and resistance pathways.

Mechanism of Action

Ampicillin, like other penicillin antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of PBPs leads to the disruption of cell wall integrity and ultimately results in bacterial cell lysis.

However, many gram-negative bacteria have acquired genes that encode for β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of ampicillin, inactivating the antibiotic before it can reach its PBP targets.[3] Sulbactam is a "suicide" inhibitor that irreversibly binds to and inactivates many of these β-lactamase enzymes.[2] By protecting ampicillin from enzymatic degradation, sulbactam effectively restores its activity against β-lactamase-producing gram-negative bacteria.[2][4]

Interestingly, sulbactam itself possesses intrinsic antibacterial activity against certain gram-negative bacteria, most notably Acinetobacter baumannii.[6][7] This is attributed to its ability to bind to specific PBPs in these organisms.[6][7]

References

- 1. [A combination of ampicillin and sulbactam: effect on aerobic and anaerobic gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro activity of ampicillin and ampicillin-sulbactam on diverse bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound, ticarcillin/clavulanate, clarithromycin, and eleven other antimicrobial agents against anaerobic bacteria isolated from infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]

In Vitro Activity of Ampicillin/Sulbactam Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin (B1664943)/sulbactam (B1307) is a combination antimicrobial agent consisting of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam.[1] This combination is designed to extend the spectrum of ampicillin to include bacteria that produce beta-lactamase, an enzyme that inactivates many penicillin-class antibiotics.[2][3] Anaerobic bacteria, which are prevalent in the human microbiota and can cause serious infections, frequently exhibit resistance to beta-lactam antibiotics through the production of beta-lactamases.[4][5][6] This guide provides an in-depth overview of the in vitro activity of ampicillin/sulbactam against a range of anaerobic bacteria, supported by quantitative data, detailed experimental protocols, and a visual representation of the susceptibility testing workflow.

The addition of sulbactam to ampicillin restores its activity against many beta-lactamase-producing strains.[7][8] Sulbactam itself has weak intrinsic antibacterial activity but is a potent inhibitor of many bacterial beta-lactamases.[2][9] This makes the this compound combination a valuable therapeutic option for polymicrobial infections involving both aerobic and anaerobic organisms.[10][11]

Mechanism of Action

Ampicillin, a member of the penicillin family, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This interference with the final step of peptidoglycan synthesis leads to cell lysis and bacterial death. However, many anaerobic bacteria, particularly species within the Bacteroides fragilis group, produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of ampicillin, rendering it inactive.[3][6]

Sulbactam is a penicillanic acid sulfone that irreversibly binds to and inactivates many of these beta-lactamases.[9] By protecting ampicillin from enzymatic degradation, sulbactam allows it to exert its bactericidal effect on otherwise resistant organisms.[8] Sulbactam has also been shown to have some intrinsic activity against certain bacteria, including Acinetobacter spp. and Bacteroides fragilis, by binding to their PBPs.[2][9]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against anaerobic bacteria is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against various anaerobic bacterial isolates from several studies. The data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: In Vitro Activity of this compound against Bacteroides fragilis Group Isolates

| Organism | Number of Isolates | This compound MIC | This compound MIC | This compound MIC Range (µg/mL) | Reference |

| Bacteroides fragilis group | 195 | Not explicitly stated | <1 (with 5 mg/L sulbactam) | Not explicitly stated | [12] |

| Bacteroides fragilis | Not specified | Not explicitly stated | 4 (ampicillin component) | Not explicitly stated | [7] |

Table 2: In Vitro Activity of this compound against Other Anaerobic Bacteria

| Organism | Number of Isolates | This compound MIC | This compound MIC | This compound MIC Range (µg/mL) | Reference |

| Fusobacterium spp. | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |

| Gram-positive anaerobic rods | Not specified | <2 | <2 | Not explicitly stated | [12] |

| Peptococcus spp. | Not specified | <2 | <2 | Not explicitly stated | [12] |

| Peptostreptococcus spp. | Not specified | <2 | <2 | Not explicitly stated | [12] |

Note: The concentrations for this compound are often reported based on the ampicillin component, with a fixed ratio of sulbactam (commonly 2:1 or 1:1).[13]

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to this compound requires specialized methodologies due to the unique growth requirements of these organisms. The Clinical and Laboratory Standards Institute (CLSI) provides standardized procedures for anaerobic susceptibility testing.[14][15] The most common methods are agar (B569324) dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is considered the reference method for anaerobic susceptibility testing.[15][16]

-

Media Preparation : A suitable growth medium, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and laked sheep blood, is prepared and sterilized.[15]

-

Antimicrobial Agent Preparation : Stock solutions of ampicillin and sulbactam are prepared at known concentrations. A series of twofold dilutions of the this compound combination (maintaining a constant ratio, e.g., 2:1) are made.

-

Plate Preparation : A specific volume of each antimicrobial dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial is also prepared.

-

Inoculum Preparation : The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint replicator.

-

Incubation : The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

Result Interpretation : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative to the agar dilution method for testing a large number of isolates.[16][17]

-

Media Preparation : A suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1, is used.

-

Antimicrobial Agent Preparation : Serial twofold dilutions of this compound are prepared in the broth medium within the wells of a microtiter plate.

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared as described for the agar dilution method.

-

Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antimicrobial) and a sterility control well (without bacteria) are included.

-

Incubation : The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

Result Interpretation : The MIC is read as the lowest concentration of the antimicrobial agent that shows no visible turbidity in the well.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound.

Caption: Workflow for in vitro anaerobic susceptibility testing.

Conclusion

The combination of ampicillin and sulbactam demonstrates significant in vitro activity against a broad range of anaerobic bacteria, including many beta-lactamase-producing strains that are resistant to ampicillin alone. The data consistently show that this compound is particularly effective against the Bacteroides fragilis group, which are common pathogens in anaerobic infections. Standardized susceptibility testing methods, such as agar dilution and broth microdilution, are crucial for accurately determining the MIC of this compound against clinical isolates and for guiding appropriate therapeutic choices. The continued surveillance of the in vitro activity of this compound is essential for monitoring resistance trends and ensuring its effective use in the treatment of anaerobic and mixed infections.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The prevalence of beta lactamase-producing anaerobic oral bacteria in South African patients with chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevalence of extended spectrum beta-lactamase producing anaerobic bacteria in chronic periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. In vitro efficacy of sulbactam combined with ampicillin against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulbactam/ampicillin: in vitro spectrum, potency, and activity in models of acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of ampicillin plus sulbactam against anaerobes compared to ampicillin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of in vitro methods for testing susceptibility of anaerobes to ampicillin-sulbactam and amoxicillin-clavulanic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of in vitro methods for testing susceptibility of anaerobes to ampicillin-sulbactam and amoxicillin-clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Bacterial Resistance to Ampicillin/Sulbactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of ampicillin (B1664943), a β-lactam antibiotic, and sulbactam (B1307), a β-lactamase inhibitor, has long been a valuable tool in the clinician's arsenal (B13267) against bacterial infections.[1][2] Ampicillin functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, leading to cell lysis.[2][3] Sulbactam's primary role is to irreversibly inhibit β-lactamase enzymes, which would otherwise degrade ampicillin, thereby restoring its antibacterial activity.[1][4] However, the increasing prevalence of resistance to this combination poses a significant threat to its clinical efficacy.[5] This guide provides a comprehensive overview of the molecular mechanisms underpinning bacterial resistance to ampicillin/sulbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanisms of Resistance

Bacterial resistance to this compound is a multifactorial phenomenon primarily driven by three key mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes that are resistant to inhibition by sulbactam or are hyperproduced to a level that overwhelms the inhibitor.

-

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce their affinity for ampicillin.

-

Reduced Drug Accumulation: Changes in bacterial membrane permeability through the loss or modification of porin channels and the active removal of the antibiotic by efflux pumps.

Enzymatic Degradation: The Role of β-Lactamases

The most common mechanism of resistance to this compound is the production of β-lactamase enzymes.[6] While sulbactam is designed to inhibit many common β-lactamases, certain enzymes can evade its action.

β-Lactamase Classes and Their Interaction with Sulbactam

β-lactamases are broadly classified into four Ambler classes (A, B, C, and D). Sulbactam is most effective against Class A enzymes, such as TEM-1 and SHV-1.[6] However, resistance can emerge through several avenues:

-

Hyperproduction of Class A Enzymes: Overexpression of sulbactam-susceptible β-lactamases, like TEM-1, can titrate out the available sulbactam, allowing the remaining enzyme molecules to hydrolyze ampicillin.[7][8] This is often due to mutations in promoter regions of the β-lactamase gene or an increase in plasmid copy number carrying the gene.[8]

-

Inhibitor-Resistant TEM (IRT) β-Lactamases: Point mutations in the blaTEM gene can lead to amino acid substitutions that decrease the binding affinity of sulbactam to the enzyme without significantly affecting its ability to hydrolyze ampicillin.

-

Class C (AmpC) β-Lactamases: These cephalosporinases are poorly inhibited by sulbactam.[9] Many bacteria, such as Enterobacter species, possess inducible chromosomal ampC genes. Overproduction of AmpC is a common cause of this compound resistance.

-

Class D (OXA) β-Lactamases: Certain OXA-type β-lactamases, particularly those found in Acinetobacter baumannii, are not effectively inhibited by sulbactam and can contribute to resistance.[1]

-

Class B Metallo-β-Lactamases (MBLs): These enzymes utilize zinc ions for catalysis and are not inhibited by serine-β-lactamase inhibitors like sulbactam.

Quantitative Data: β-Lactamase Kinetics and MIC Values

The interplay between β-lactamase production and this compound efficacy is reflected in the minimum inhibitory concentration (MIC) values and the kinetic parameters of the enzymes involved.

| Enzyme | Class | Organism(s) | Sulbactam Km (µM) | Sulbactam kcat (s-1) | kcat/Km (M-1s-1) |

| TEM-1 | A | E. coli, K. pneumoniae | ≤2 | ~1 | ~1,000,000 |

| SHV-5 | A | K. pneumoniae | ≤2 | 0.07 | >29,000 |

| CTX-M-15 | A | E. coli, K. pneumoniae | >6,250 | 14 | 470 |

| AmpC | C | P. aeruginosa | 0.42 | 0.34 | 800 |

| OXA-23 | D | A. baumannii | 1.7 | 16 | 9,400 |

Table 1: Kinetic parameters of sulbactam hydrolysis by various β-lactamases. Data compiled from[1].

| Organism | Resistance Mechanism | This compound MIC (µg/mL) |

| E. coli ATCC 25922 | Ampicillin-sensitive | 4/2 |

| E. coli TIM2 | TEM-1 producer (intermediate resistance) | 12/6 |

| E. coli GB85 | TEM-1 hyperproducer (high resistance) | >128/64 |

| A. baumannii N5406 | Polymyxin-resistant | 32/16 |

| A. baumannii (wild-type) | - | 1 |

| A. baumannii with PBP3 mutation | Target modification | 64 |

Table 2: Representative MIC values of this compound for various bacterial strains and resistance mechanisms. Data compiled from[10][11][12].

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Resistance can also arise from mutations in the genes encoding PBPs, the primary targets of ampicillin.[12][13][14] These mutations can reduce the affinity of the PBP for ampicillin, rendering the antibiotic less effective even in the absence of β-lactamase activity.

In Acinetobacter baumannii, sulbactam itself exhibits intrinsic antibacterial activity by binding to PBP1 and PBP3.[10][15] Mutations in the pbp3 gene have been shown to confer high-level resistance to sulbactam.[10][15]

Reduced Drug Accumulation: Efflux Pumps and Porins

The bacterial cell envelope presents a formidable barrier to antibiotics. Reduced drug accumulation can occur through two main mechanisms:

-

Porin Channel Modification: Gram-negative bacteria possess porin channels in their outer membrane that allow for the influx of small molecules like ampicillin.[16] Mutations leading to the loss or altered expression of these porins can decrease the intracellular concentration of the antibiotic.[16]

-

Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[17] Overexpression of these pumps, such as the AdeIJK system in A. baumannii, can contribute to reduced susceptibility to this compound.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin and sulbactam stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Multichannel pipette

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. A common ratio is 2:1 ampicillin to sulbactam.[18][19] The final volume in each well should be 50 µL.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: β-Lactamase Activity Assay (Colorimetric)

This assay uses the chromogenic cephalosporin (B10832234) nitrocefin (B1678963) to measure β-lactamase activity.

Materials:

-

Bacterial culture (overnight)

-

Phosphate-buffered saline (PBS)

-

Lysozyme (B549824) and EDTA (for intracellular enzyme extraction)

-

Nitrocefin solution (e.g., 1 mg/mL)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Extracellular enzyme: Centrifuge the bacterial culture and collect the supernatant.

-

Intracellular enzyme: Resuspend the cell pellet in PBS containing lysozyme and EDTA, and incubate to lyse the cells. Centrifuge to remove debris and collect the supernatant.[20]

-

-

In a 96-well plate, add 198 µL of PBS containing 20 µg of nitrocefin to each well.[20]

-

Add 2 µL of the enzyme preparation (supernatant) to the wells.[20]

-

Measure the absorbance at 490 nm at regular intervals (e.g., every 5 minutes) to monitor the hydrolysis of nitrocefin.[20]

-

Calculate the rate of hydrolysis, which is proportional to the β-lactamase activity.

Protocol 3: PCR and Sequencing of β-Lactamase Genes

This protocol is used to identify the specific β-lactamase genes present in a resistant isolate.

Materials:

-

Bacterial DNA extract

-

Primers specific for β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA, blaAmpC)

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA sequencing reagents and access to a sequencer

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing the bacterial DNA, specific primers, and PCR master mix.[2]

-

Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times). A typical program involves an initial denaturation at 94°C, followed by 30-35 cycles of denaturation at 94°C, annealing at a temperature specific to the primers, and extension at 72°C, with a final extension at 72°C.[21]

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel to visualize the amplified DNA fragments.

-

Compare the size of the fragments to a DNA ladder to confirm the presence of the target gene.[2]

-

-

DNA Sequencing:

-

Purify the PCR product.

-

Perform Sanger sequencing of the amplified fragment.

-

Analyze the sequence data using bioinformatics tools (e.g., BLAST) to identify the specific β-lactamase gene and any mutations.

-

Visualizing Resistance Mechanisms and Workflows

This compound Resistance Mechanisms

References

- 1. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008) | Abcam [abcam.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Activity of ampicillin-sulbactam, sulbactam-durlobactam, and comparators against Acinetobacter baumannii-calcoaceticus complex strains isolated from respiratory and bloodstream sources: results from ACNBio study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of TEM-1 β-Lactamase in the Predominance of Ampicillin-Sulbactam-Nonsusceptible Escherichia coli in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Dose Ampicillin-Sulbactam Combinations Combat Polymyxin-Resistant Acinetobacter baumannii in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. β-lactamase activity assay [bio-protocol.org]

- 21. genscript.com [genscript.com]

An In-depth Technical Guide on the Core Role of Sulbactam in Beta-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sulbactam's role as a beta-lactamase inhibitor, detailing its mechanism of action, inhibitory spectrum, and the experimental protocols used to characterize its activity.

Introduction to Sulbactam (B1307) and Beta-Lactamase Inhibition

Sulbactam is a penicillanic acid sulfone that acts as an irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated beta-lactamases.[1] By itself, sulbactam possesses weak intrinsic antibacterial activity, with the exception of activity against Acinetobacter baumannii, Neisseriaceae, and Bacteroides fragilis.[1][2] Its primary clinical utility lies in its combination with beta-lactam antibiotics, such as ampicillin (B1664943) and cefoperazone.[3][4] In these combinations, sulbactam protects the partner antibiotic from degradation by beta-lactamase enzymes, thereby restoring or extending its spectrum of activity against resistant bacterial strains.[3][5]

The emergence of bacterial resistance to beta-lactam antibiotics, largely through the production of beta-lactamases, poses a significant threat to public health.[4][6] Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive.[5] Sulbactam functions as a "suicide inhibitor," where it is recognized as a substrate by the beta-lactamase.[7][8] The enzymatic reaction initiates a series of chemical rearrangements that ultimately lead to the formation of a stable, covalent adduct with the enzyme, causing its inactivation.[9]

Mechanism of Action

Sulbactam is a competitive and irreversible inhibitor of many beta-lactamases. The mechanism of inhibition involves a multi-step process that begins with the formation of a non-covalent Michaelis complex, followed by acylation of a serine residue in the active site of the beta-lactamase. This acylation step opens the beta-lactam ring of sulbactam. Subsequent chemical rearrangements of this acyl-enzyme intermediate lead to the formation of a more stable, covalently bound species that is resistant to deacylation, thus effectively inactivating the enzyme.[9]

The following diagram illustrates the proposed mechanism of sulbactam's interaction with a class A beta-lactamase:

Inhibitory Spectrum and Quantitative Data

Sulbactam is most effective against Ambler class A beta-lactamases, which include the common TEM and SHV enzymes.[10][11] Its activity against class C (AmpC) and class D (OXA) enzymes is significantly weaker, and it is not effective against class B metallo-beta-lactamases.[10][11][12] The inhibitory potency of sulbactam against various beta-lactamases has been quantified through the determination of kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact).

The following tables summarize key quantitative data for sulbactam's activity against a range of beta-lactamases.

Table 1: Michaelis-Menten Constants for Sulbactam Hydrolysis by Beta-Lactamases

| Beta-Lactamase | Ambler Class | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| CTX-M-15 | A | >6250 | 14 | 470 |

| KPC-2 | A | 190 | 2.1 | 11,000 |

| SHV-5 | A | ≤2 | 0.07 | >29,000 |

| TEM-1 | A | ≤2 | 1.8 | ~1,000,000 |

| IMP-1 | B | 140 | 6.5 | 46,000 |

| NDM-1 | B | 3 | 430 | 140,000 |

| VIM-1 | B | 110 | 12 | 110,000 |

| A. baumannii ADC-7 | C | 0.49 | 0.05 | 100 |

| P. aeruginosa AmpC | C | 0.82 | 0.52 | 630 |

| E. cloacae P99 | C | 0.14 | 0.012 | 86 |

| OXA-10 | D | 1.1 | 1.6 | 1,500 |

| OXA-23 | D | 0.97 | 14 | 14,000 |

| OXA-24 | D | 1.7 | 100 | 59,000 |

| OXA-48 | D | 1.1 | 2.1 | 1,900 |

| Data sourced from Shapiro (2017)[10] |

Table 2: Inactivation Kinetics of Beta-Lactamases by Sulbactam

| Beta-Lactamase | Ambler Class | kinact/Ki (M-1s-1) | Ki (nM) |

| CTX-M-15 | A | 29,000 | 18 |

| KPC-2 | A | 13 | Not Determined |

| SHV-5 | A | 10,000 | 1,600 |

| TEM-1 | A | 125 | 2,700 |

| IMP-1 | B | No Inhibition | No Inhibition |

| NDM-1 | B | No Inhibition | No Inhibition |

| VIM-1 | B | No Inhibition | No Inhibition |

| A. baumannii ADC-7 | C | 3.1 | Not Determined |

| P. aeruginosa AmpC | C | 1.6 | Not Determined |

| E. cloacae P99 | C | 1.4 | Not Determined |

| OXA-10 | D | 0.5 | Not Determined |

| OXA-23 | D | 1.2 | Not Determined |

| OXA-24 | D | No Inhibition | No Inhibition |

| OXA-48 | D | 0.2 | Not Determined |

| Data sourced from Shapiro (2017)[10] |

Table 3: Sulbactam Turnover Numbers for Beta-Lactamase Inhibition

| Beta-Lactamase | Ambler Class | Turnover Number |

| CTX-M-15 | A | 70 |

| KPC-2 | A | >1,000,000 |

| SHV-5 | A | 1,100 |

| TEM-1 | A | 14,000 |

| IMP-1 | B | No Inhibition |

| NDM-1 | B | No Inhibition |

| VIM-1 | B | No Inhibition |

| A. baumannii ADC-7 | C | 9 |

| P. aeruginosa AmpC | C | 33 |

| E. cloacae P99 | C | 11 |

| OXA-10 | D | 17,000 |

| OXA-23 | D | 62,000 |

| OXA-24 | D | No Inhibition |

| OXA-48 | D | 250,000 |

| Data sourced from Shapiro (2017)[10] |

Experimental Protocols

The characterization of beta-lactamase inhibition by sulbactam typically involves spectrophotometric assays using a chromogenic substrate like nitrocefin (B1678963). The hydrolysis of nitrocefin by beta-lactamase results in a color change that can be monitored over time to determine enzyme activity.

Detailed Protocol for Determining the IC50 of Sulbactam against a Beta-Lactamase

Materials:

-

Purified beta-lactamase enzyme

-

Sulbactam

-

Nitrocefin

-

Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of sulbactam in DMSO.

-

Prepare a working solution of the purified beta-lactamase in assay buffer. The final concentration should be sufficient to yield a linear rate of nitrocefin hydrolysis for at least 10 minutes.

-

Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).

-

Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to the desired final concentration (typically around 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the beta-lactamase working solution to each well.

-

Add varying concentrations of sulbactam to the wells. Include a control well with no inhibitor.

-

Bring the total volume in each well to a fixed amount (e.g., 50 µL) with assay buffer.

-

Pre-incubate the enzyme and sulbactam for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding and enzyme inactivation.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well (e.g., 50 µL).

-

Immediately place the plate in a microplate reader and monitor the change in absorbance at 490 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance) for each sulbactam concentration.

-

Plot the initial velocity as a function of the logarithm of the sulbactam concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of sulbactam that causes 50% inhibition of the enzyme activity.

-

The following diagram outlines the general workflow for a beta-lactamase inhibition assay:

Conclusion

Sulbactam remains a clinically important beta-lactamase inhibitor, particularly effective against class A enzymes. Its mechanism of irreversible inactivation makes it a valuable partner for beta-lactam antibiotics in combating bacterial resistance. A thorough understanding of its inhibitory spectrum and the quantitative parameters that define its interaction with different beta-lactamases is crucial for its appropriate clinical use and for the development of new, more potent inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of sulbactam and other beta-lactamase inhibitors.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. content.abcam.com [content.abcam.com]

- 8. youtube.com [youtube.com]

- 9. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toku-e.com [toku-e.com]

- 11. A general progress curve method for the kinetic analysis of suicide enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ampicillin and Sulbactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ampicillin (B1664943) and sulbactam (B1307), both as individual agents and in their synergistic combination. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of antibacterial therapeutics.

Introduction

Ampicillin is a beta-lactam antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that inactivate ampicillin, has limited its clinical efficacy.[2][3]

Sulbactam is a beta-lactamase inhibitor that, when combined with ampicillin, protects it from degradation by a wide range of bacterial beta-lactamases.[3][4] This combination restores and extends the antibacterial spectrum of ampicillin.[4][5] Sulbactam itself possesses weak intrinsic antibacterial activity but acts synergistically with ampicillin.[6][7] The ampicillin/sulbactam combination is utilized for the treatment of various infections, including those of the skin, intra-abdomen, and gynecological system.[5][8]

Mechanism of Action

The synergistic interaction between ampicillin and sulbactam is crucial for its efficacy against beta-lactamase-producing bacteria.

-

Ampicillin's Action: Ampicillin, like other penicillin antibiotics, acts by binding to and inhibiting penicillin-binding proteins (PBPs).[5][9] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][10] By inhibiting these enzymes, ampicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]

-

Sulbactam's Role: Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and chromosomally-mediated beta-lactamases.[7] It contains a beta-lactam ring that competitively binds to the active site of the beta-lactamase enzyme, effectively inactivating it.[6] This prevents the enzymatic hydrolysis of ampicillin, allowing it to reach its PBP targets.[3][4]

-

Synergistic Effect: The combination of ampicillin and sulbactam results in a synergistic bactericidal effect.[5] Sulbactam's inhibition of beta-lactamases allows ampicillin to exert its antibacterial activity against otherwise resistant bacteria.[3] Furthermore, both ampicillin and sulbactam have been shown to bind to different PBPs, which may contribute to a more potent and comprehensive inhibition of cell wall synthesis.[11]

Pharmacokinetics

The pharmacokinetic profiles of ampicillin and sulbactam are very similar, which is advantageous for their co-administration.[12][13] Both drugs are hydrophilic and distribute into extracellular fluids.[3]

Quantitative Pharmacokinetic Data

| Parameter | Ampicillin | Sulbactam | Reference(s) |

| Protein Binding | ~28% | ~38% | [3][5] |

| Elimination Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [3][12][13] |

| Volume of Distribution (Vd) | ~0.2 L/kg | ~0.2 L/kg | [3] |

| Primary Route of Elimination | Renal (largely unchanged) | Renal (largely unchanged) | [3][9][13] |

Experimental Protocols for Pharmacokinetic Analysis

A typical experimental workflow to determine the pharmacokinetic parameters of ampicillin and sulbactam involves the following steps:

-

Subject Enrollment and Dosing: Healthy volunteers or patients are enrolled in the study. A single intravenous or intramuscular dose of this compound is administered.[14][15]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples may also be collected over specific intervals.[16][17]

-

Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored, typically at -20°C or lower, until analysis.[17]

-